(2R)-4,4-Difluorooxolane-2-carboxylicacid
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Overview
Description
(2R)-4,4-Difluorooxolane-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms attached to the oxolane ring, which imparts unique chemical properties. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method is the nucleophilic substitution reaction, where a suitable oxolane precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of (2R)-4,4-Difluorooxolane-2-carboxylic acid may involve more scalable processes such as continuous flow synthesis. This method allows for precise control over reaction parameters and can be optimized for high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-Difluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Oxolane-2,3-dicarboxylic acid derivatives.
Reduction: 4,4-Difluorooxolane-2-methanol.
Substitution: 4,4-Difluorooxolane-2-amine or 4,4-Difluorooxolane-2-thiol.
Scientific Research Applications
(2R)-4,4-Difluorooxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of (2R)-4,4-Difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The chiral center plays a crucial role in determining the stereoselectivity of these interactions, which can affect the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(2S)-4,4-Difluorooxolane-2-carboxylic acid: The enantiomer of the compound with different spatial arrangement around the chiral center.
4,4-Difluorooxolane-2-carboxylic acid: A racemic mixture containing both (2R) and (2S) enantiomers.
4-Fluorooxolane-2-carboxylic acid: A similar compound with only one fluorine atom.
Uniqueness
(2R)-4,4-Difluorooxolane-2-carboxylic acid is unique due to its specific (2R) configuration and the presence of two fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The stereochemistry and fluorination enhance its reactivity, stability, and potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H6F2O3 |
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Molecular Weight |
152.10 g/mol |
IUPAC Name |
(2R)-4,4-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
InChI Key |
RKZXHJRHGLOJQR-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](OCC1(F)F)C(=O)O |
Canonical SMILES |
C1C(OCC1(F)F)C(=O)O |
Origin of Product |
United States |
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